molecular formula C15H13ClO3 B2633411 Ethyl 4-(3-chlorophenoxy)benzoate CAS No. 862731-13-3

Ethyl 4-(3-chlorophenoxy)benzoate

Cat. No. B2633411
M. Wt: 276.72
InChI Key: KOUDZNPRZYYQFR-UHFFFAOYSA-N
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Description

Ethyl 4-(3-chlorophenoxy)benzoate is a chemical compound with the molecular formula C15H13ClO3 . It has a molecular weight of 276.72 .


Synthesis Analysis

The synthesis of Ethyl 4-(3-chlorophenoxy)benzoate can be achieved in two steps starting from the esterification of 4-aminobenzoic acid followed by amidation with 3-chlorobenzoyl chloride in dry tetrahydrofuran .


Molecular Structure Analysis

The InChI code for Ethyl 4-(3-chlorophenoxy)benzoate is 1S/C15H13ClO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2H2,1H3 . The structure was confirmed by spectroscopic data and elemental analysis .

Scientific Research Applications

1. Anti-Juvenile Hormone Agent in Insect Development

Ethyl 4-(3-chlorophenoxy)benzoate has been studied for its potential as an anti-juvenile hormone (JH) agent. In research conducted by Kuwano et al. (2008) and Fujita et al. (2003), it was found that derivatives of this compound induced precocious metamorphosis in silkworm larvae, a sign of JH deficiency. This was counteracted by methoprene, a JH agonist, demonstrating the compound's specific action against JH. Such findings are valuable in understanding insect development and potentially in controlling pest populations (Kuwano et al., 2008); (Fujita et al., 2003).

2. Antiplatelet Activity

Ethyl 4-(3-chlorophenoxy)benzoate derivatives have been synthesized and evaluated for their antiplatelet activity. Chen et al. (2008) identified certain derivatives with significant inhibitory effects on platelet aggregation and P-selectin expression. This research contributes to the development of new antiplatelet drugs, which are critical in the treatment of thrombotic diseases (Chen et al., 2008).

3. Antimicrobial Activity

In the field of antimicrobial research, ethyl 4-(3-chlorophenoxy)benzoate derivatives have shown promise. Jalihal et al. (2009) synthesized new compounds with this core structure and tested them for antimicrobial activity. Discoveries in this area are pivotal in addressing the challenge of antibiotic resistance and developing new treatments for bacterial infections (Jalihal et al., 2009).

4. Structural Studies in Liquid Crystals

This compound has also been explored in the study of liquid crystals. Hori et al. (2001) determined the crystal structures of several fluoro-mesogens, including derivatives of ethyl 4-(3-chlorophenoxy)benzoate. These studies contribute to a better understanding of the properties and applications of liquid crystals in various technologies (Hori et al., 2001).

Safety And Hazards

Ethyl 4-(3-chlorophenoxy)benzoate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid ingestion and inhalation, and to use personal protective equipment/face protection when handling this compound .

properties

IUPAC Name

ethyl 4-(3-chlorophenoxy)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO3/c1-2-18-15(17)11-6-8-13(9-7-11)19-14-5-3-4-12(16)10-14/h3-10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOUDZNPRZYYQFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-chlorophenoxy)benzoate

Citations

For This Compound
1
Citations
P Nordeen - 2018 - search.proquest.com
Toll-like receptors (TLRs) detect invading viral and bacterial pathogens and play a critical role in the initiation and regulation of the innate immune system. Over-active TLR signaling …
Number of citations: 2 search.proquest.com

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